molecular formula C17H10ClF3N4OS2 B381306 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide CAS No. 315710-17-9

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide

Cat. No.: B381306
CAS No.: 315710-17-9
M. Wt: 442.9g/mol
InChI Key: ONOHEIVPPBBCPI-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide is a complex organic compound that features a trifluoromethyl group, a triazole ring, and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with thiourea to form N-[4-chloro-3-(trifluoromethyl)phenyl]thiourea . This intermediate is then subjected to cyclization with 2-bromoacetyl chloride to yield the desired triazole-benzothiazole compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The triazole and benzothiazole rings contribute to the compound’s ability to form stable complexes

Properties

CAS No.

315710-17-9

Molecular Formula

C17H10ClF3N4OS2

Molecular Weight

442.9g/mol

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide

InChI

InChI=1S/C17H10ClF3N4OS2/c18-11-6-5-9(7-10(11)17(19,20)21)22-14(26)8-27-15-23-24-16-25(15)12-3-1-2-4-13(12)28-16/h1-7H,8H2,(H,22,26)

InChI Key

ONOHEIVPPBBCPI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N3C(=NN=C3SCC(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F)S2

Canonical SMILES

C1=CC=C2C(=C1)N3C(=NN=C3SCC(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F)S2

Origin of Product

United States

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